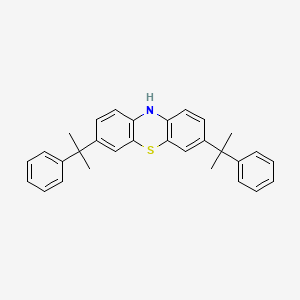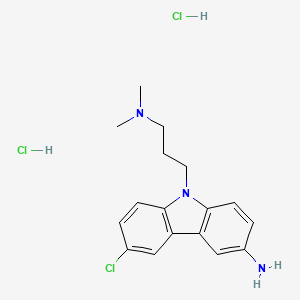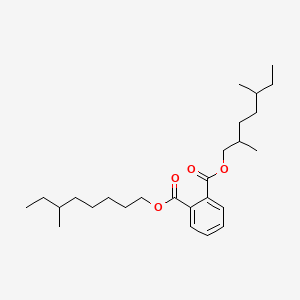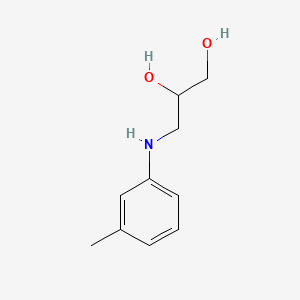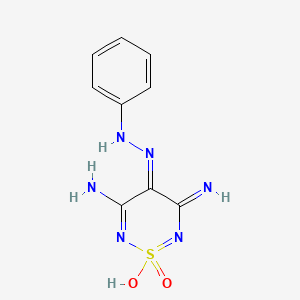
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 . This compound is characterized by its unique structure, which includes a dimethoxymethyl group attached to an octahydro-1,1-dimethylnaphthalene core. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the reaction of octahydro-1,1-dimethylnaphthalene with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a dimethoxymethyl intermediate, which is then attached to the naphthalene core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can be compared with similar compounds such as:
8-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene: This compound has a single methoxy group instead of two, leading to different chemical properties and reactivity.
8-(Ethoxymethyl)octahydro-1,1-dimethylnaphthalene: The presence of an ethoxy group instead of a methoxy group results in variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93840-34-7 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
5-(dimethoxymethyl)-4,4-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)10-6-8-11-7-5-9-12(13(11)15)14(16-3)17-4/h11,14H,5-10H2,1-4H3 |
InChI-Schlüssel |
VEQPLVVEOZLAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2C1=C(CCC2)C(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




